molecular formula C9H18O2 B13560576 4-(Tetrahydro-2h-pyran-3-yl)butan-2-ol

4-(Tetrahydro-2h-pyran-3-yl)butan-2-ol

Cat. No.: B13560576
M. Wt: 158.24 g/mol
InChI Key: BNOQAXQXOHCGGI-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol is a secondary alcohol featuring a tetrahydropyran (THP) ring fused to a butanol chain. Its molecular formula is C₉H₁₈O₂, with a hydroxyl group at the 2-position of the butanol moiety and a THP ring at the 3-position.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4-(oxan-3-yl)butan-2-ol

InChI

InChI=1S/C9H18O2/c1-8(10)4-5-9-3-2-6-11-7-9/h8-10H,2-7H2,1H3

InChI Key

BNOQAXQXOHCGGI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCCOC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol typically involves the reaction of tetrahydropyran with butanol derivatives under specific conditions. One common method includes the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . Another method involves the reduction of esters with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using robust catalysts and controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the hydroxyl group to form different alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol involves its interaction with various molecular targets and pathways. The tetrahydropyran ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Positional and Functional Group Isomers

The position of substituents on the THP ring and the functional group type (e.g., alcohol vs. ketone) significantly influence properties.

Compound Name Key Structural Features Differentiation from Target Compound Reference
2-(Tetrahydro-2H-pyran-4-yl)ethanol Ethanol substituent at THP-4 position Shorter chain length; hydroxyl at terminal position
4-(Tetrahydro-2H-pyran-3-yl)butan-2-one Ketone group instead of alcohol Higher reactivity in nucleophilic additions
4-Methyltetrahydro-2H-pyran-4-ol Methyl group at THP-4 position Lack of butanol chain; steric hindrance
4,4,4-Trifluoro-3-(tetrahydro-2H-pyran-3-yl)butanoic acid Carboxylic acid and trifluoromethyl groups Acidic properties; enhanced metabolic stability

Key Insight : The hydroxyl group in 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol enables hydrogen bonding, enhancing solubility compared to ketone analogs. Positional isomers (e.g., THP-3 vs. THP-4 substitution) alter steric and electronic profiles .

Ring System Variations

Replacement of the THP ring with other cyclic ethers or aromatic systems modifies reactivity and applications.

Compound Name Ring System Unique Properties Reference
(S)-Tetrahydrofuran-2-ylmethanol Tetrahydrofuran (THF) Smaller ring size; higher ring strain
4-(4-Methyl-1H-indol-3-yl)butan-2-ol Indole ring Aromaticity; π-π stacking in drug design
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester Boronic ester Suzuki-Miyaura cross-coupling applications

Key Insight : The THP ring in the target compound provides conformational stability compared to THF, while indole-containing analogs exhibit distinct electronic interactions .

Stereochemical and Physical Property Trends

Branching and stereochemistry influence boiling points, solubility, and biological activity.

Compound Name Boiling Point (°C) Solubility (mg/mL) Notes Reference
4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol ~100–110 (estimated) Moderate in water Lower bp due to branching vs. butan-1-ol
Butan-1-ol 117 73 Linear chain enhances intermolecular forces
4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL 99–105 Low Pyrazole substituent reduces solubility

Key Insight: The branched butan-2-ol moiety reduces boiling points compared to linear-chain alcohols, while polar substituents (e.g., amino, chloro) further modulate solubility .

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